Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR signals include:
- Furan protons : A doublet at δ 6.2–6.4 ppm (H-3 and H-4) and a triplet at δ 7.3–7.5 ppm (H-5), split due to coupling with adjacent protons.
- Cyclopropane protons : Two distinct multiplets at δ 1.5–2.1 ppm (H-1' and H-2'), influenced by ring strain and diamagnetic anisotropy.
- Isopropyl group : A septet at δ 2.9–3.1 ppm (methine proton) and two doublets at δ 1.2–1.3 ppm (methyl groups).
¹³C NMR would reveal:
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 226 , corresponding to the molecular formula C₁₆H₁₈O. Fragmentation patterns involve:
- Loss of the isopropyl group (m/z 183).
- Cleavage of the cyclopropane ring (m/z 154).
- Furan ring decomposition (m/z 94).
Comparative Analysis with Related Cyclopropyl-Furan Derivatives
The structural and electronic features of 2-[2-(4-isopropylphenyl)cyclopropyl]furan distinguish it from analogous compounds:
Key trends:
Properties
CAS No. |
84922-05-4 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-[2-(4-propan-2-ylphenyl)cyclopropyl]furan |
InChI |
InChI=1S/C16H18O/c1-11(2)12-5-7-13(8-6-12)14-10-15(14)16-4-3-9-17-16/h3-9,11,14-15H,10H2,1-2H3 |
InChI Key |
DFAGZULMEQUZCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-Isopropylphenyl)cyclopropyl)furan can be achieved through several methods. One common approach involves the cyclopropanation of a suitable furan derivative followed by the introduction of the 4-isopropylphenyl group. The reaction conditions typically involve the use of a cyclopropanation reagent such as diazo compounds in the presence of a catalyst like rhodium or copper. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of 2-(2-(4-Isopropylphenyl)cyclopropyl)furan may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques ensures the efficient production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(4-Isopropylphenyl)cyclopropyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted furans, furanones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Introduction to Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-
Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]- is a compound with the chemical formula CHO and a CAS number of 84922-05-4. This compound belongs to the furan family, which is characterized by its five-membered aromatic ring containing oxygen. The structural complexity of this compound suggests potential applications across various fields, including pharmaceuticals, materials science, and organic synthesis.
Pharmaceutical Applications
Furan derivatives are widely studied for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound has shown promise in medicinal chemistry as a scaffold for drug development.
- Case Study: Anticancer Activity
Recent studies have indicated that furan derivatives can inhibit the growth of cancer cells. For instance, a derivative related to furan, when modified with cyclopropyl and phenyl groups, demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that further research into the structure-activity relationship of this compound could lead to novel anticancer agents.
Materials Science
The unique properties of furan compounds make them suitable for use in creating advanced materials.
- Case Study: Polymer Synthesis
Furan-based monomers have been utilized in the synthesis of bio-based polymers. These polymers exhibit desirable mechanical properties and thermal stability. Research has shown that incorporating furan into polymer matrices can enhance their performance in applications such as coatings and adhesives.
Organic Synthesis
Furan derivatives are valuable intermediates in organic synthesis due to their reactivity.
- Application: Synthetic Pathways
The compound can serve as a precursor in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including cycloadditions and functional group modifications. This versatility is essential for developing new synthetic routes in organic chemistry.
Agricultural Chemistry
Compounds related to furan have been explored for their potential use as agrochemicals.
- Case Study: Pesticide Development
Research has indicated that certain furan derivatives possess insecticidal properties. The specific compound's structural features may enhance its effectiveness as a pesticide, targeting pest species while minimizing environmental impact.
Data Tables
| Activity Type | Compound Example | Effectiveness |
|---|---|---|
| Anticancer | Related Furan Derivative | Significant cytotoxicity |
| Antimicrobial | Various Derivatives | Broad-spectrum activity |
| Anti-inflammatory | Selected Derivatives | Moderate effectiveness |
Mechanism of Action
The mechanism of action of 2-(2-(4-Isopropylphenyl)cyclopropyl)furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in inflammation and microbial resistance .
Comparison with Similar Compounds
Table 1: Reaction Yields of Furan vs. Thiophene Derivatives
| Compound Type | Reaction Yield (%) |
|---|---|
| 2-Furancarbonitrile (1a) | 24.7 |
| 2-Thiophenecarbonitrile (1b) | 12.4 |
Structural and Functional Outcomes
Condensation of furan- and thiophene-based precursors with 4-amino-3-mercaptobenzonitrile yields distinct benzothiazolyl derivatives:
- 2a: 2-[4-(6-Cyanobenzothiazol-2-yl)phenyl]-5-furancarbonitrile (furan-based).
- 2b: 2-[4-(6-Cyanobenzothiazol-2-yl)phenyl]-5-thiophenecarbonitrile (thiophene-based).
Subsequent application of the Pinner method to these precursors generates imidazoline derivatives (7a and 7b ). The furan-derived 7a may exhibit enhanced solubility or metabolic stability compared to 7b , though direct data are unavailable. Thiophene’s sulfur atom could confer distinct electronic properties (e.g., polarizability) that influence intermolecular interactions or catalytic activity .
Stability and Impurity Profiles
For example, impurities such as Ba (RRT 0.88) and Ab (RRT 0.95) demonstrate how substituent stereochemistry affects retention times and response limits. These findings suggest that the isopropylphenyl group’s steric bulk may similarly influence the analytical behavior of the furan compound, necessitating rigorous chromatographic validation .
Biological Activity
Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]- (CAS No. 84922-05-4) is a compound that has garnered attention for its potential biological activities. This article explores its biological significance, including antibacterial, anti-cancer, and anti-inflammatory properties, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C16H18O
- Molecular Weight : 242.32 g/mol
- Chemical Structure : The compound features a furan ring linked to a cyclopropyl group and an isopropyl-substituted phenyl group, contributing to its unique reactivity and biological activity.
Antibacterial Activity
Research indicates that furan derivatives exhibit significant antibacterial properties. For example, derivatives of furan have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Aryl-3(furan-2-yl) propanoic acid | Escherichia coli | 64 µg/mL |
| N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine | Staphylococcus aureus | Significant activity observed |
| Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes | Notable inhibition |
These findings suggest that furan derivatives can be promising candidates for developing new antibacterial agents, particularly against resistant strains .
Anti-Cancer Activity
Furan compounds have also been studied for their anti-cancer properties. Various studies have demonstrated their efficacy in inhibiting cancer cell proliferation:
| Study | Cell Line | IC50 Value |
|---|---|---|
| Compound 8 (furan derivative) | MDA-MB468 (triple-negative breast cancer) | Best anti-proliferative activity observed |
| Dihydronaphthol derivatives | MCF-7 (breast cancer) | IC50 values ranging from micromolar to sub-micromolar |
One study highlighted the ability of certain furan derivatives to inhibit topoisomerase I-mediated DNA uncoiling at low micromolar concentrations, indicating a potential mechanism for their anti-cancer activity .
Anti-Inflammatory Properties
Furan derivatives have been explored for their anti-inflammatory effects as selective COX-2 inhibitors. A series of diary furanone derivatives exhibited COX-2 inhibitory potency comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs):
| Compound | COX-2 Inhibition Potency |
|---|---|
| Diary furanone derivative series | Comparable to rofecoxib |
In animal models, these compounds demonstrated significant reductions in inflammation markers, suggesting their potential as therapeutic agents for inflammatory diseases .
Case Studies and Research Findings
Several case studies have contributed to understanding the biological activity of furan derivatives:
- Antibacterial Efficacy : A study involving the synthesis of various furan derivatives showed that certain compounds had broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compound outperformed traditional antibiotics like streptomycin .
- Anti-Cancer Mechanisms : Research on the antiproliferative effects of furan derivatives on different cancer cell lines revealed that modifications in the chemical structure significantly influenced their biological activity. For instance, substituting halogens on the phenyl ring enhanced cytotoxic effects against breast cancer cells .
- Inflammation Models : In vivo studies using carrageenan-induced inflammation models demonstrated that specific furan derivatives not only reduced swelling but also modulated cytokine levels, indicating a dual role in pain relief and inflammation reduction .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing "Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-" and its key intermediates?
- Methodological Answer : Synthesis often involves cyclopropanation of substituted styrenes followed by coupling with furan derivatives. For example, cyclopropane rings can be formed via [2+1] cycloaddition using carbene precursors (e.g., diazo compounds). Evidence from similar furan derivatives (e.g., 2-[4-(imidazolin-2-yl)phenyl]-5-[6-(imidazolin-2-yl)benzothiazol-2-yl]furan) highlights the use of HCl-saturated 2-methoxyethanol for intermediate purification and the Pinner reaction for amidine functionalization . Key challenges include controlling stereochemistry during cyclopropane formation and minimizing side reactions in acidic conditions.
Q. How is structural characterization of this compound performed, particularly for verifying cyclopropane geometry?
- Methodological Answer : X-ray crystallography is the gold standard for confirming cyclopropane ring geometry and substituent orientations. For example, Acta Crystallographica studies on structurally analogous compounds (e.g., 2-[4-(2-methylpropyl)phenyl]-N,N'-[(E)-1-phenylethylidene]propanehydrazide) utilize single-crystal diffraction to resolve bond angles and torsional strain . Complementary techniques include:
- NMR : H and C NMR to identify coupling constants (e.g., cyclopropane protons typically show Hz).
- MS : High-resolution mass spectrometry to confirm molecular formula .
Advanced Research Questions
Q. What computational strategies are recommended for modeling the compound’s interactions with biological targets (e.g., G protein-coupled receptors)?
- Methodological Answer : Molecular docking and QSAR studies can predict binding affinities. For example, GSK4716 (a structurally related compound with a 4-(1-methylethyl)phenyl group) has been studied for receptor binding using Schrödinger Suite or AutoDock Vina. Key steps include:
- Ligand Preparation : Optimize 3D geometry with density functional theory (DFT).
- Target Selection : Align with receptors reported in GPCR databases (e.g., GPCRdb).
- Validation : Compare docking scores with experimental IC values from analogous compounds .
Q. How can researchers resolve contradictions in impurity profiles observed during HPLC analysis?
- Methodological Answer : Contradictions often arise from column selectivity or mobile phase composition. For example, Pharmacopeial Forum guidelines recommend:
- Column Screening : Use C18, phenyl, or polar-embedded phases to separate isomers (e.g., cis/trans cyclopropane derivatives).
- Gradient Optimization : Adjust acetonitrile/water ratios to resolve impurities with relative retention times (RRT) <0.5 (e.g., as in Table 1 of USP standards for terconazole) .
- Spiking Studies : Introduce synthetic impurities (e.g., 1-methylethyl esters) to confirm retention times .
Q. What toxicity and safety protocols should be followed when handling this compound?
- Methodological Answer : While direct toxicity data for this compound is limited, analogous furans (e.g., 2,5-dimethyltetrahydrofuran) require:
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
- PPE : Nitrile gloves and safety goggles to avoid dermal contact.
- Waste Disposal : Neutralize acidic residues (e.g., from HCl used in synthesis) before disposal .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Accelerated stability studies using ICH Q1A guidelines:
- Forced Degradation : Expose to 0.1N HCl/NaOH (40°C, 72 hrs) and UV light (ICH Option 2).
- Analytical Monitoring : Track degradation products via UPLC-PDA/MS. Cyclopropane rings are prone to ring-opening under acidic conditions, forming aldehydes or ketones .
Key Challenges and Recommendations
- Stereochemical Control : Use chiral catalysts (e.g., Rh(S-PTTL)) for asymmetric cyclopropanation .
- Data Reproducibility : Adopt USP/ICH guidelines for method validation to minimize inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
